4-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
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Overview
Description
4-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with cyano, furan, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 4-cyanobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with furan-2-ylmethylamine and thiophen-3-ylmethylamine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, solvent choice, and reaction time would be crucial to maximize production.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Primary amine from the cyano group.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, inhibiting or modulating their activity. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins.
Materials Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it useful in organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(furan-2-ylmethyl)benzamide: Lacks the thiophene group, which may affect its electronic properties and reactivity.
4-cyano-N-(thiophen-3-ylmethyl)benzamide: Lacks the furan group, which may influence its biological activity and synthetic utility.
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide: Lacks the cyano group, potentially altering its chemical reactivity and applications.
Uniqueness
4-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is unique due to the presence of both furan and thiophene rings, along with a cyano group. This combination imparts distinct electronic properties and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c19-10-14-3-5-16(6-4-14)18(21)20(11-15-7-9-23-13-15)12-17-2-1-8-22-17/h1-9,13H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJROKOANBXQOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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